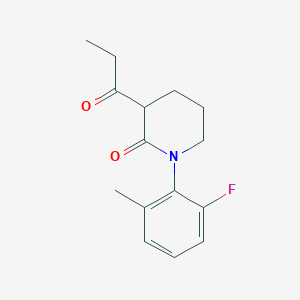

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

Description

Properties

Molecular Formula |

C15H18FNO2 |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3 |

InChI Key |

OPDUWKFFWFCDAS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Construction of the piperidin-2-one ring system.

- Introduction of the 2-fluoro-6-methylphenyl substituent at the nitrogen atom.

- Acylation at the 3-position of the piperidinone ring with a propanoyl group.

The synthesis is typically executed through a sequence of condensation, acylation, and substitution reactions.

Stepwise Synthetic Route

Specific Synthetic Example

A reported synthetic approach involves:

- N-Acylation of 4-piperidone with propanoyl chloride to form 3-propanoylpiperidin-2-one intermediate.

- Nucleophilic substitution of the nitrogen with 2-fluoro-6-methylphenyl derivative under basic conditions (e.g., potassium carbonate in DMF) at elevated temperature (~75 °C) for several hours.

- Purification by column chromatography or recrystallization to isolate the pure compound.

Reaction Conditions and Optimization

- Solvent choice significantly affects yield and purity; DMF and acetonitrile are commonly used solvents.

- Base such as potassium carbonate or triethylamine facilitates nucleophilic substitution.

- Temperature control (ambient to 75 °C) is critical for reaction rate and selectivity.

- Reaction times vary from several hours to overnight to ensure completion.

- Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | 4-Piperidone or derivatives | Commercially available or synthesized |

| N-Arylation Reagent | 2-Fluoro-6-methylphenyl halide or equivalent | Halide or sulfonate leaving groups preferred |

| Acylation Agent | Propanoyl chloride or anhydride | Freshly distilled or high purity recommended |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents preferred |

| Base | K2CO3, Triethylamine | Used to scavenge HCl and promote substitution |

| Temperature | 23–75 °C | Elevated temperature accelerates reaction |

| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography (SiO2) | Hexane/ethyl acetate gradient |

Comprehensive Research Findings

- The N-acylation of piperidin-2-one derivatives is well-documented, providing a reliable route to 3-propanoylpiperidin-2-one intermediates, which are crucial precursors.

- N-arylation using fluorinated aromatic substituents requires careful control of reaction conditions to avoid side reactions; fluorine substitution influences reactivity and biological activity.

- Studies show that the fluorinated aromatic group enhances the compound's interaction with biological targets , making the synthesis of such substituted piperidinones valuable for drug discovery.

- Optimization of solvent and base systems has been reported to improve yields and reduce impurities, with acetonitrile and potassium carbonate being optimal in some protocols.

- Advanced purification techniques, including recrystallization and chromatography, are essential to achieve the desired purity for biological evaluation.

Summary Table of Key Literature Sources on Preparation

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: 2-Fluoro-6-methylbenzoic acid.

Reduction: 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Heterocyclic Modifications : Replacing piperidin-2-one with pyrrolidine (as in ) reduces ring size, increasing ring strain and altering hydrogen-bonding capacity.

- Functional Groups: The propanoyl group in the target compound may enhance lipophilicity compared to the hydroxymethyl group in or the amino group in .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The target compound likely exhibits intermediate solubility due to the balance between the hydrophobic fluorophenyl group and the polar propanoyl/piperidin-2-one moieties.

- The pyridine-containing compound shows higher hydrophobicity (LogP ~3.8), while the amino acid derivative is more hydrophilic.

Biological Activity

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one, a compound with the CAS number 2059927-17-0, is a piperidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidinone ring structure substituted with a 2-fluoro-6-methylphenyl group and a propanoyl moiety. The molecular formula is with a molecular weight of 263.31 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H18FNO2 |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one |

| InChI Key | AVMPZXBNIBOOMS-UHFFFAOYSA-N |

The biological activity of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The compound may act as an inhibitor or modulator of various pathways involved in cell signaling and metabolism.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of lipids or proteins.

- Receptor Modulation : It may interact with receptors that are crucial for cellular signaling, influencing processes such as cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications, particularly in oncology and neuropharmacology.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various piperidinone derivatives, including 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one, on cancer cell lines. The results indicated significant cytotoxicity against several cancer types, suggesting its potential as an anticancer agent .

Table of Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | |

| MCF-7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 10.5 |

Therapeutic Implications

The promising biological activity of this compound suggests potential applications in drug development, particularly for conditions characterized by abnormal cell growth or metabolic dysregulation.

Research Findings

- Inhibition of Tumor Growth : Research has shown that compounds similar to 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one effectively inhibit tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.